Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide is a quaternary phosphonium salt. This compound is characterized by its unique structure, which includes a 2-cyclohexene-1,4-diyl backbone linked to two triphenylphosphonium groups, with bromide ions as counterions. This structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide can be synthesized through a one-step alkylation reaction. The process involves the reaction of triphenylphosphine with 1,4-dibromobutane in a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles, leading to the formation of new phosphonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiolates. These reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield new phosphonium halides, while oxidation reactions can produce phosphine oxides .
Scientific Research Applications
Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Mechanism of Action
The mechanism by which Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide exerts its effects involves its ability to interact with various molecular targets. The phosphonium group can facilitate the transfer of reactants across cell membranes, enhancing the efficiency of biochemical reactions. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
- Phosphonium, ethane-1,2-diylbis[triphenyl-, dibromide
- Phosphonium, propane-1,3-diylbis[triphenyl-, dibromide
- Phosphonium, butane-1,4-diylbis[triphenyl-, dibromide
Uniqueness
Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide is unique due to its 2-cyclohexene-1,4-diyl backbone, which imparts specific steric and electronic properties. This structural feature enhances its reactivity and makes it suitable for specialized applications, such as phase-transfer catalysis and antimicrobial activity .
Properties
CAS No. |
380601-35-4 |
---|---|
Molecular Formula |
C42H38Br2P2 |
Molecular Weight |
764.5 g/mol |
IUPAC Name |
triphenyl-(4-triphenylphosphaniumylcyclohex-2-en-1-yl)phosphanium;dibromide |
InChI |
InChI=1S/C42H38P2.2BrH/c1-7-19-35(20-8-1)43(36-21-9-2-10-22-36,37-23-11-3-12-24-37)41-31-33-42(34-32-41)44(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40;;/h1-31,33,41-42H,32,34H2;2*1H/q+2;;/p-2 |
InChI Key |
SDPKPHFIWYJCFZ-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(C=CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.